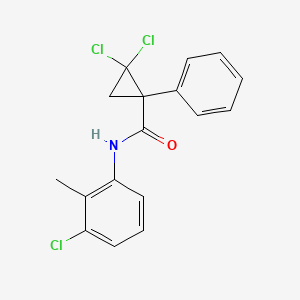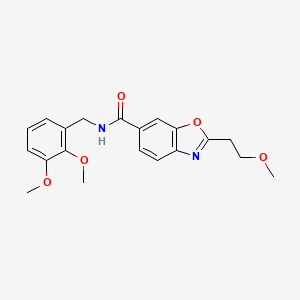![molecular formula C20H13BrN2O6S2 B6028836 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)
3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical formula C26H16BrN3O7S2 and has been the subject of extensive research in recent years. In
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of a protein called AKT, which is involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide. One of the directions is to further explore its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its use in large-scale experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis method and diverse biochemical and physiological effects make it an interesting subject for scientific research. Further studies are needed to explore its full potential and identify specific targets for drug development.
Synthesis Methods
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is a complex process that involves several steps. The synthesis method begins with the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride, which forms 4-bromo-2-nitrobenzenesulfonamide. This intermediate is then reacted with 6-cyano-1,3-benzodioxole-5-sulfonyl chloride to form the final product.
Scientific Research Applications
The scientific research application of 3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide is vast and varied. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties in preclinical studies.
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O6S2/c21-14-4-6-15(7-5-14)30(24,25)16-2-1-3-17(9-16)31(26,27)23-18-10-20-19(28-12-29-20)8-13(18)11-22/h1-10,23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTCKDSDJGZTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)

![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6028844.png)
